Baileyolin

Description

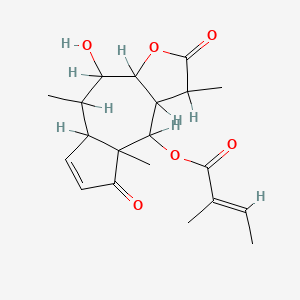

Baileyolin (C₁₅H₂₀O₄, molecular weight 264.32) is a white crystalline compound isolated from Chrysanthemum baileyi and related species within the Asteraceae family . Key pharmacological properties include:

- Antitumor activity: ED₅₀ values of 16 μg/mL against nasopharyngeal carcinoma (KB) cells and 2.9 μg/mL against murine leukemia P388 (PS) cells. In vivo studies at 25 mg/kg showed a T/C value of 114 for PS .

Structural characterization includes NMR, UV, IR, and MS data, confirming its sesquiterpene lactone backbone, though detailed spectral interpretations are absent in the provided evidence .

Properties

CAS No. |

26620-65-5 |

|---|---|

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10-12,14-17,22H,1-5H3/b9-6+ |

InChI Key |

NOASRRBRAULRFQ-RMKNXTFCSA-N |

SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C |

Other CAS No. |

6995-10-4 |

Synonyms |

baileyolin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structurally closest analogs to Baileyolin, based on computational similarity scores (0.71–0.87), are boronic acid derivatives listed in . A comparative analysis is outlined below:

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic Acid | (6-Bromo-2,3-dichlorophenyl)boronic Acid |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 264.32 | 235.27 | 269.72 |

| Polar Surface Area | Not reported | 40.46 Ų | 40.46 Ų |

| Bioavailability | High (oral) | 0.55 (moderate) | 0.55 (moderate) |

| Functional Groups | Sesquiterpene lactone | Boronic acid, halogen substituents | Boronic acid, halogen substituents |

Key Observations :

- Structural divergence : this compound’s sesquiterpene lactone scaffold differs markedly from the aromatic boronic acids, which feature halogen atoms (Br, Cl) and a boronic acid group .

- Pharmacological implications : While this compound exhibits antitumor activity, boronic acids are typically utilized in Suzuki-Miyaura cross-coupling reactions rather than direct therapeutic applications .

Comparison with Functionally Similar Compounds

No direct functional analogs of this compound are described in the provided evidence. However, general comparisons can be inferred from its pharmacological profile:

A. Antitumor Agents

- Paclitaxel (Taxol): A diterpenoid with a mechanism involving microtubule stabilization (ED₅₀ ~ 1–10 nM), significantly more potent than this compound. However, paclitaxel’s toxicity (e.g., neurotoxicity) contrasts with this compound’s reported safety .

- Artemisinin : A sesquiterpene lactone with antimalarial and anticancer activity (ED₅₀ ~ 10–50 μM), structurally akin to this compound but functionally distinct due to an endoperoxide moiety .

B. Antibacterial Compounds

- Berberine: An isoquinoline alkaloid with MIC values of 10–100 μg/mL against Gram-positive bacteria. This compound’s broader spectrum (Gram-positive and Gram-negative) is suggested but unquantified in the evidence .

Limitations and Analytical Challenges

- Structural data gaps : The absence of this compound’s X-ray crystallography or detailed spectroscopic data hinders precise structural comparisons .

- Functional data scarcity: No ED₅₀/MIC values for boronic acid analogs or other natural products are provided, limiting functional contrasts .

- Analytical complexity: As noted in , chemical analyses of natural products often yield ambiguous results due to matrix effects and low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.